GBR 12935 belongs to a class of compounds known as piperazine derivatives, which are characterized by their ability to modulate neurotransmitter systems, particularly the dopaminergic system. The compound's full chemical name is 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine. It has been synthesized and characterized in various studies, particularly focusing on its binding affinity to the dopamine transporter and its selectivity compared to other neurotransmitter systems .
The synthesis of GBR 12935 involves several chemical reactions that modify the piperazine core structure. Key steps in the synthesis include:
For instance, one method reported involves the use of Grignard reagents to introduce alkyl groups at specific positions on the piperazine ring, followed by selective reductions to yield the desired product in high purity .
The molecular structure of GBR 12935 features a piperazine ring substituted with a diphenylmethoxy group and a phenylpropyl side chain. The key structural characteristics include:
The compound's three-dimensional conformation plays a critical role in its interaction with the dopamine transporter, affecting both affinity and selectivity .
GBR 12935 undergoes various chemical reactions that are essential for its synthesis and functional characterization:
GBR 12935 functions primarily as a dopamine reuptake inhibitor. Its mechanism of action involves:
Research indicates that GBR 12935's binding affinity (Kd) is approximately 1.08 nM in COS-7 cells, demonstrating its potency as an inhibitor .
GBR 12935 exhibits several notable physical and chemical properties:
These properties are significant for formulating dosage forms suitable for potential therapeutic applications .
GBR 12935 has several scientific applications:
GBR 12935 (1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine) emerged in the 1980s as a pivotal tool for mapping the dopaminergic system. Developed initially in its tritiated form ([³H]GBR 12935), it enabled high-resolution autoradiographic labeling of dopamine transporters (DAT) in rodent and human brain tissues. Its design leveraged the structural features of piperazine derivatives to achieve exceptional selectivity for DAT, with a dissociation constant (Kd) of 1.08 nM in COS-7 cells and 1-1.5 nM in human striatal membranes [1] [3]. This high affinity facilitated the quantification of DAT density in post-mortem brains, revealing reductions of 45% in the putamen of Parkinson’s disease patients compared to controls—a landmark finding for understanding dopaminergic degeneration [4] [6].
Early biochemical characterization demonstrated that [³H]GBR 12935 binding was:
Table 1: Binding Affinity of GBR 12935 Across Species and Tissues
Target | Species | Kd/Ki (nM) | Assay Method | Reference |
---|---|---|---|---|
DAT | Human | 1.0–3.0 | [³H]GBR 12935 binding | [3] |
DAT | Rat | 3.7–12.88 | [³H]WIN-35428 or [¹²⁵I]RTI-55 binding | [5] |
NET | Human | 165–1261 | [³H]Norepinephrine uptake inhibition | [5] |
SERT | Human | 620–3710 | [³H]Serotonin uptake inhibition | [5] |
Notably, regional autoradiography in human brains revealed the highest DAT density in the caudate nucleus and putamen (Bₘₐₓ: 1500–2000 fmol/mg protein), followed by the substantia nigra (Bₘₐₓ: ~300 fmol/mg protein). This distribution mirrored known dopaminergic pathways, validating GBR 12935 as a topographical marker [3] [6].
GBR 12935’s selectivity for DAT (IC₅₀: 3.7–18 nM) over norepinephrine (NET; IC₅₀: 165–1261 nM) and serotonin (SERT; IC₅₀: 289–3710 nM) transporters enabled precise dissection of dopamine reuptake mechanisms [1] [5]. Key discoveries include:
Functional studies using in vivo microdialysis demonstrated that GBR 12935 (10 nM) elevates extracellular dopamine to 400% of baseline in the nucleus accumbens. This effect is reversed by D2 receptor antagonists like raclopride, confirming DAT blockade as the primary mechanism [1] [9].
GBR 12935 has elucidated pathological and adaptive changes in dopaminergic circuits:
Table 2: Regional Distribution of [³H]GBR 12935 Binding in Human Brain
Brain Region | Bₘₐₓ (fmol/mg protein) | Pathological Change (vs. Controls) |
---|---|---|
Caudate nucleus | 1500–2000 | ↓ 55% in Parkinson’s disease |
Putamen | 1500–2000 | ↓ 55% in Parkinson’s disease |
Olfactory tubercle | ~900 | Not studied |
Substantia nigra | ~300 | Not studied |
Prefrontal cortex | Detectable | Unchanged in schizophrenia |
Additionally, GBR 12935 revealed dopamine metabolism differences: EC rats exhibited lower dihydroxyphenylacetic acid (DOPAC) in the PFC, suggesting reduced dopamine turnover alongside DAT downregulation [9]. These findings underscore its utility in probing neuroadaptive responses to environmental and pharmacological challenges.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7